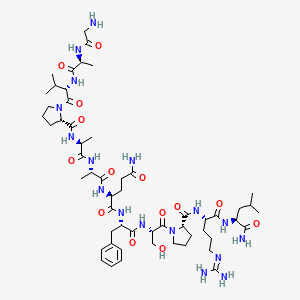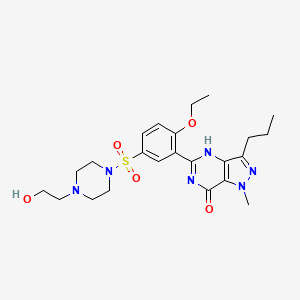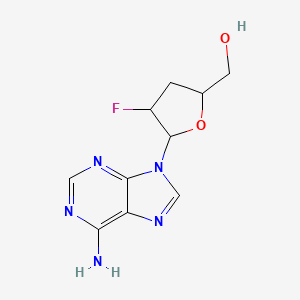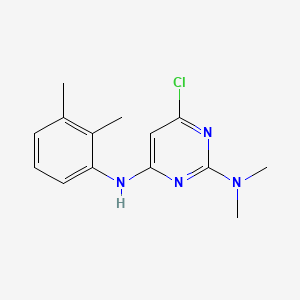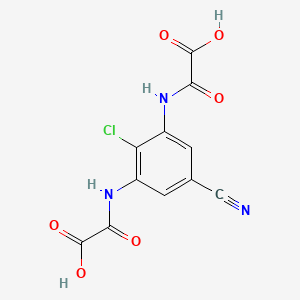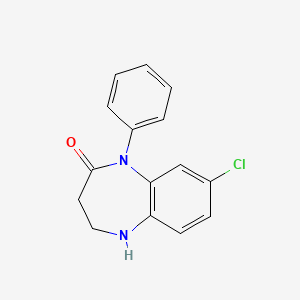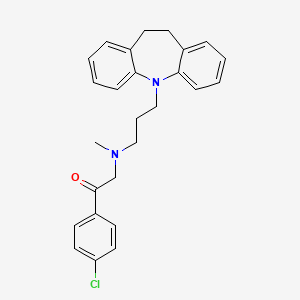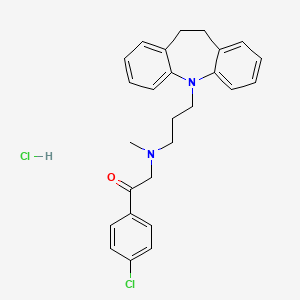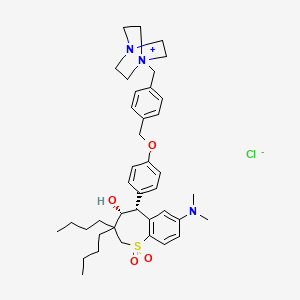
マラリキシバット塩酸塩
概要
説明
マラリキシバット塩酸塩は、Livmarliというブランド名で販売されており、アラジール症候群の患者における胆汁うっ滞性そう痒症の治療に使用される薬物です . この化合物は、回腸胆汁酸トランスポーター阻害剤として機能し、腸から肝臓への胆汁酸の再吸収を抑制するのに役立ちます . マラリキシバット塩酸塩は、2021年9月に米国で、2022年12月に欧州連合で医療用として承認されました .
2. 製法
マラリキシバット塩酸塩の合成は、コア構造の調製から始まり、様々な官能基の導入を経て、複数のステップで進みます。合成経路は通常、以下のステップを含みます。
コア構造の形成: ベンゾチエピン環系の構築が含まれます。
官能基の修飾: コア構造にジメチルアミノ基、ヒドロキシル基、その他の置換基を導入します。
最終的な組み立て: 修飾されたコア構造を他の成分と結合させて最終的な化合物を形成します.
マラリキシバット塩酸塩の工業的生産方法は、高純度と高収率が得られるように設計されています。これらの方法では、最適化された反応条件、例えば制御された温度、圧力、特定の触媒の使用などが用いられ、反応を促進します。
3. 化学反応の分析
マラリキシバット塩酸塩は、以下を含む様々な化学反応を起こします。
酸化: 特定の条件下で、化合物は酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用することができます。
これらの反応で用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。これらの反応から形成される主な生成物は、用いられる特定の条件と試薬によって異なります。
4. 科学研究への応用
マラリキシバット塩酸塩は、以下を含むいくつかの科学研究への応用があります。
化学: 回腸胆汁酸トランスポーター阻害剤の挙動を研究するためのモデル化合物として使用されます。
生物学: 生物系における胆汁酸代謝と輸送に対する効果について調べられています。
科学的研究の応用
Maralixibat chloride has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ileal bile acid transporter inhibitors.
Biology: Investigated for its effects on bile acid metabolism and transport in biological systems.
Industry: Potential applications in the development of new therapeutic agents targeting bile acid transport.
作用機序
. このトランスポーターを阻害することで、マラリキシバット塩酸塩は胆汁酸の腸肝循環を抑制し、肝臓および血液中の胆汁酸レベルを低下させます。 これは、胆汁酸蓄積に関連する胆汁うっ滞性そう痒症やその他の症状の緩和に役立ちます .
生化学分析
Biochemical Properties
Maralixibat chloride acts by interrupting the enterohepatic circulation of bile acids . This interruption leads to a larger volume of bile acids reaching the colon and being excreted in stool . The primary biomolecules that Maralixibat chloride interacts with are the proteins involved in the ileal bile acid transport process .
Cellular Effects
Maralixibat chloride’s primary cellular effect is the reduction of bile acid levels in the liver and serum . This reduction can alleviate liver injury and relieve pruritus (extreme itching), which are common symptoms in people with Alagille syndrome . It also influences cell function by reducing the resultant liver injury .
Molecular Mechanism
This inhibition prevents the reabsorption of bile acids, primarily in their salt forms, from the gut back to the blood and liver .
Temporal Effects in Laboratory Settings
The effects of Maralixibat chloride over time in laboratory settings have been observed in clinical trials . Improvements in pruritus and reductions in peripheral serum bile acid (sBA) have been noted . Additionally, five-year transplant-free survival has been observed in sBA responders with BSEP deficiency .
Dosage Effects in Animal Models
This dosage should be initiated at 190 µg/kg once daily with an increase to 380 µg/kg once daily after one week, as tolerated .
Metabolic Pathways
Maralixibat chloride is involved in the metabolic pathway of bile acid transport . By inhibiting the ileal bile acid transporter, it interrupts the enterohepatic circulation of bile acids .
Transport and Distribution
Maralixibat chloride is orally administered and acts locally in the gut, where it inhibits the ileal bile acid transporter . This leads to a decrease in the reabsorption of bile acids from the gut back to the blood and liver .
Subcellular Localization
As an ileal bile acid transporter inhibitor, Maralixibat chloride acts at the cellular membrane of ileal cells . It does not have a specific subcellular localization as it acts externally on the cells to inhibit the transport of bile acids .
準備方法
The synthesis of maralixibat chloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the benzothiepin ring system.
Functional group modifications: Introduction of dimethylamino, hydroxyl, and other substituents to the core structure.
Final assembly: Coupling of the modified core structure with other components to form the final compound.
Industrial production methods for maralixibat chloride are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
化学反応の分析
Maralixibat chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of maralixibat chloride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
マラリキシバット塩酸塩は、その特定の構造と作用機序により、回腸胆汁酸トランスポーター阻害剤の中でもユニークです。類似の化合物には以下が含まれます。
オデビキシバット: 進行性家族性肝内胆汁うっ滞症の治療に使用されるもう1つの回腸胆汁酸トランスポーター阻害剤.
ロピキシバット: 胆汁酸輸送に対して同様の阻害効果を示す化合物.
これらの化合物と比較して、マラリキシバット塩酸塩は、臨床試験で明確な有効性と安全性プロファイルを有することが示されており、胆汁うっ滞性肝疾患の患者にとって貴重な治療選択肢となっています .
特性
IUPAC Name |
(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMVPJBWDDJCMP-RUKDTIIFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337104 | |
| Record name | Maralixibat chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228113-66-4 | |
| Record name | Maralixibat chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228113664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maralixibat chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARALIXIBAT CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78M04F0XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


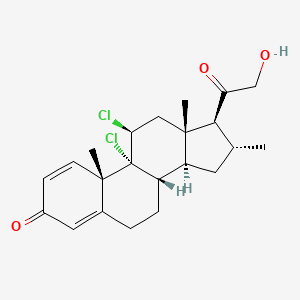
![[2-[(8S,9R,10S,11S,13S,14S,17S)-9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B1675004.png)

